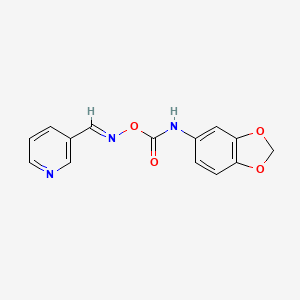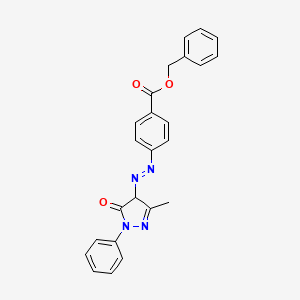
2-phenylphenolate;tetraphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylphenolate;tetraphenylphosphanium is a compound that combines the properties of 2-phenylphenolate and tetraphenylphosphanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphine with halogenated benzene and phenol in the presence of sodium hydroxide. The reaction is carried out in a continuous flow reactor, which offers advantages such as smaller reactor size, ease of operation, and reduced solvent usage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous flow reactor method is preferred due to its high yield, environmental friendliness, and stable reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Phenylphenolate can undergo oxidation reactions to form quinone methide species.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like hydrochloric acid are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone methide species.
Reduction: Reduced forms of the compound.
Substitution: 2-Phenylphenol and sodium chloride.
Wissenschaftliche Forschungsanwendungen
2-Phenylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the synthesis of thermoplastic polycarbonates and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-phenylphenolate;tetraphenylphosphanium involves its interaction with cellular components. For instance, the tetraphenylphosphanium moiety can target mitochondria, leading to membrane damage and inhibition of fungal respiration . The phenolate part can undergo proton transfer reactions, forming reactive quinone methide species that can interact with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylphosphonium: Shares the phosphonium core but lacks the phenolate group.
2-Phenylphenol: Contains the phenol group but lacks the phosphonium component.
Uniqueness: 2-Phenylphenolate;tetraphenylphosphanium is unique due to its combined properties of both phenolate and phosphonium groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
94230-91-8 |
|---|---|
Molekularformel |
C36H29OP |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
2-phenylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H10O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-20H;1-9,13H/q+1;/p-1 |
InChI-Schlüssel |
FYTNLSRIIXEAHK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)




